5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide
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Overview
Description
The compound “5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)isoxazole-3-carboxamide” is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is a potent, highly selective, and reversible P2Y12 receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The structure–activity relationship (SAR) of the studied compounds is also described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the efficient exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the physicochemical parameters of pyrrolidine with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity is also investigated .Scientific Research Applications
Synthesis and Biological Evaluation
Research on structurally similar compounds emphasizes the synthesis and biological evaluation of derivatives with potential anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized for their cytotoxic and 5-lipoxygenase inhibition activities, indicating a potential in cancer and inflammation research (Rahmouni et al., 2016). This demonstrates the compound's utility in developing therapeutic agents targeting specific biological pathways.
Antimicrobial and Antiviral Activities
Compounds within the same family have been explored for their antimicrobial and antiviral activities. For example, derivatives of imidazo[1,2-a]pyridines have been designed and tested as antirhinovirus agents, illustrating their potential role in combating viral infections (Hamdouchi et al., 1999). This area of research is crucial for the development of new antiviral drugs, particularly in the face of emerging viral threats.
Antiprotozoal Agents
Research into compounds with similar structures has also led to the identification of potential antiprotozoal agents, demonstrating significant in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium (Ismail et al., 2004). This highlights the potential application of such compounds in treating diseases caused by protozoal pathogens, contributing to the global fight against infectious diseases.
Mechanism of Action
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets .
Mode of Action
It’s known that some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biochemical pathways, leading to a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Action Environment
It’s known that the pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Future Directions
Properties
IUPAC Name |
5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-12-17(23-26-13)19(25)20-15-6-4-14(5-7-15)16-8-9-18(22-21-16)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWZWIYFRQZRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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